molecular formula C10H6FNO3 B3169882 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 938283-44-4

7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No. B3169882
CAS RN: 938283-44-4
M. Wt: 207.16 g/mol
InChI Key: YGDLAHPTTPKYQV-UHFFFAOYSA-N
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Description

“7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 938283-44-4 . It is a powder form substance .


Molecular Structure Analysis

The molecular weight of “this compound” is 207.16 . The IUPAC name is 7-fluoro-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid .


Physical And Chemical Properties Analysis

The compound is a powder form substance . It has a storage temperature of room temperature .

Advantages and Limitations for Lab Experiments

One of the major advantages of using 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in lab experiments is its broad-spectrum antibacterial activity. It has been shown to be effective against both gram-positive and gram-negative bacteria, making it a valuable tool for researchers studying bacterial infections. However, one of the limitations of this compound is its potential cytotoxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Additionally, researchers are exploring its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are also needed to fully understand its mechanism of action and potential toxicity.
In conclusion, this compound is a promising compound with potential therapeutic properties. Its broad-spectrum antibacterial activity, anticancer properties, and anti-inflammatory effects make it a valuable tool for researchers studying various diseases. However, further studies are needed to fully understand its mechanism of action and potential toxicity.

Scientific Research Applications

7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been extensively studied for its potential therapeutic properties. It has been found to exhibit antibacterial, antifungal, anticancer, and anti-inflammatory activities. Several studies have also reported its effectiveness against drug-resistant bacterial strains.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

7-fluoro-2-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-6-2-1-5-3-7(10(14)15)9(13)12-8(5)4-6/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDLAHPTTPKYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101213322
Record name 7-Fluoro-1,2-dihydro-2-oxo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

938283-44-4
Record name 7-Fluoro-1,2-dihydro-2-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938283-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1,2-dihydro-2-oxo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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